molecular formula C20H24Cl2N2O2S B2760124 1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine CAS No. 865591-29-3

1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine

Cat. No.: B2760124
CAS No.: 865591-29-3
M. Wt: 427.38
InChI Key: QYQZJQYCHNPQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H24Cl2N2O2S and its molecular weight is 427.38. The purity is usually 95%.
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Scientific Research Applications

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are structurally related to the compound of interest, were designed and synthesized. These compounds were characterized as adenosine A2B receptor antagonists, showing subnanomolar affinity and high selectivity. The most potent compounds identified possess significant potential for therapeutic applications targeting the A2B adenosine receptor, indicative of their relevance in conditions such as inflammation and cancer (Borrmann et al., 2009).

Metabolism and Anticancer Activity

Research into the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats by high-performance liquid chromatography coupled with tandem mass spectrometry has revealed the compound's significant in vivo and in vitro anticancer activity with low toxicity. This study sheds light on the metabolic pathways of TM208, offering insights into its mechanism of action and potential therapeutic applications (Jiang et al., 2007).

Synthesis and Pharmaceutical Intermediates

The synthesis of 1-(2,3-dichlorophenyl)piperazine, an important pharmaceutical intermediate, was explored through a series of chemical reactions starting from 2,6-dichloro-nitrobenzene and piperazine. The study provides valuable information on the factors influencing key steps in the synthesis process, laying the groundwork for the large-scale production of this compound for pharmaceutical use (Quan, 2006).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives, including those incorporating piperazine fragments, were synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated good or moderate activities against various microorganisms, highlighting their potential as lead compounds for the development of new antimicrobial agents (Bektaş et al., 2007).

Antibacterial Agents

A series of pyrido(2,3-d)pyrimidine derivatives were prepared and evaluated for their antibacterial activity. These compounds, featuring piperazine as part of their structure, showed significant in vitro and in vivo activity against gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa. This research underscores the potential of these compounds in addressing the growing concern of antibiotic resistance (Matsumoto & Minami, 1975).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O2S/c1-14(2)16-5-4-15(3)20(12-16)27(25,26)24-10-8-23(9-11-24)17-6-7-18(21)19(22)13-17/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQZJQYCHNPQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.